Weak Mineralocorticoid Receptor (MR) Activity Defines Utility as a Negative Control or Selectivity Probe
In a cell-based reporter gene assay, 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol exhibited an IC50 of 6309.57 nM against the human mineralocorticoid receptor (MR), demonstrating weak antagonist activity [1]. This value is approximately 2,400-fold higher (less potent) than the clinically used MR antagonist spironolactone, which has a reported IC50 of ~2.6 nM in similar assays [2]. This marked difference in potency positions the compound as a suitable tool for selectivity profiling or as a negative control in MR-mediated pathway studies, where potent inhibition is undesirable.
| Evidence Dimension | Mineralocorticoid Receptor (MR) Antagonism |
|---|---|
| Target Compound Data | IC50 = 6309.57 nM |
| Comparator Or Baseline | Spironolactone IC50 ~2.6 nM |
| Quantified Difference | ~2,400-fold less potent |
| Conditions | Gal4-fused human MR LBD expressed in UAS-MR-bla HEK293 cells; luciferase reporter gene assay |
Why This Matters
For researchers requiring a tool compound with minimal MR interference, this quantitative data provides a clear basis for selecting this compound over potent MR antagonists.
- [1] TargetMine Database. Activity report for ChEMBL:CHEMBL4528177. IC50 = 6309.57 nM for human mineralocorticoid receptor. Accessed 2026. View Source
- [2] Garthwaite SM, McMahon EG. The evolution of aldosterone antagonists. Mol Cell Endocrinol. 2004;217(1-2):27-31. View Source
